

molecular formula and weight of N-(pyridin-3-yl)prop-2-enamide

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)prop-2-enamide

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An In-depth Technical Guide to N-(pyridin-3-yl)prop-2-enamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(pyridin-3-yl)prop-2-enamide, a valuable building block in medicinal chemistry and materials science.

Compound Overview

N-(pyridin-3-yl)prop-2-enamide is a chemical compound featuring a pyridine ring connected to a propenamide group. This structure is of significant interest in drug discovery and organic synthesis as it combines the aromatic, electron-deficient nature of the pyridine ring with the reactive Michael acceptor functionality of the acrylamide moiety. These features make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1]

Physicochemical and Quantitative Data

The key properties of N-(pyridin-3-yl)prop-2-enamide are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂ O	[2][3][4]
Molecular Weight	148.16 g/mol	[2][3][5]
IUPAC Name	N-pyridin-3-ylprop-2-enamide	[2][5]
CAS Number	143685-68-1	[2][5]
Physical Form	Powder	[5]
Melting Point	119-122 °C	[5]
InChI Key	RMJWTHQXDHWUKO-UHFFFAOYSA-N	[5]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of N-(pyridin-3-yl)prop-2-enamide is the acylation of 3-aminopyridine with acryloyl chloride. This reaction, known as the Schotten-Baumann reaction, is widely used for amide bond formation. A detailed, representative protocol is provided below.

Objective: To synthesize N-(pyridin-3-yl)prop-2-enamide.

Materials:

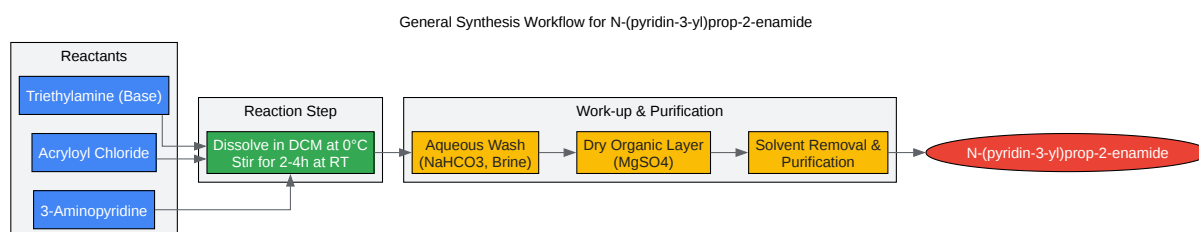
- 3-Aminopyridine
- Acryloyl chloride
- Anhydrous dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Ice bath

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride.
- **Addition of Acyl Chloride:** Add acryloyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution. The slow addition helps to prevent side reactions and control the temperature.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 solution (to remove unreacted acid chloride and HCl salts) and brine.
 - Separate the organic layer and dry it over anhydrous MgSO_4 or Na_2SO_4 .
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(pyridin-3-yl)prop-2-enamide as a powder.[5]



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A flowchart of the synthesis of N-(pyridin-3-yl)prop-2-enamide.

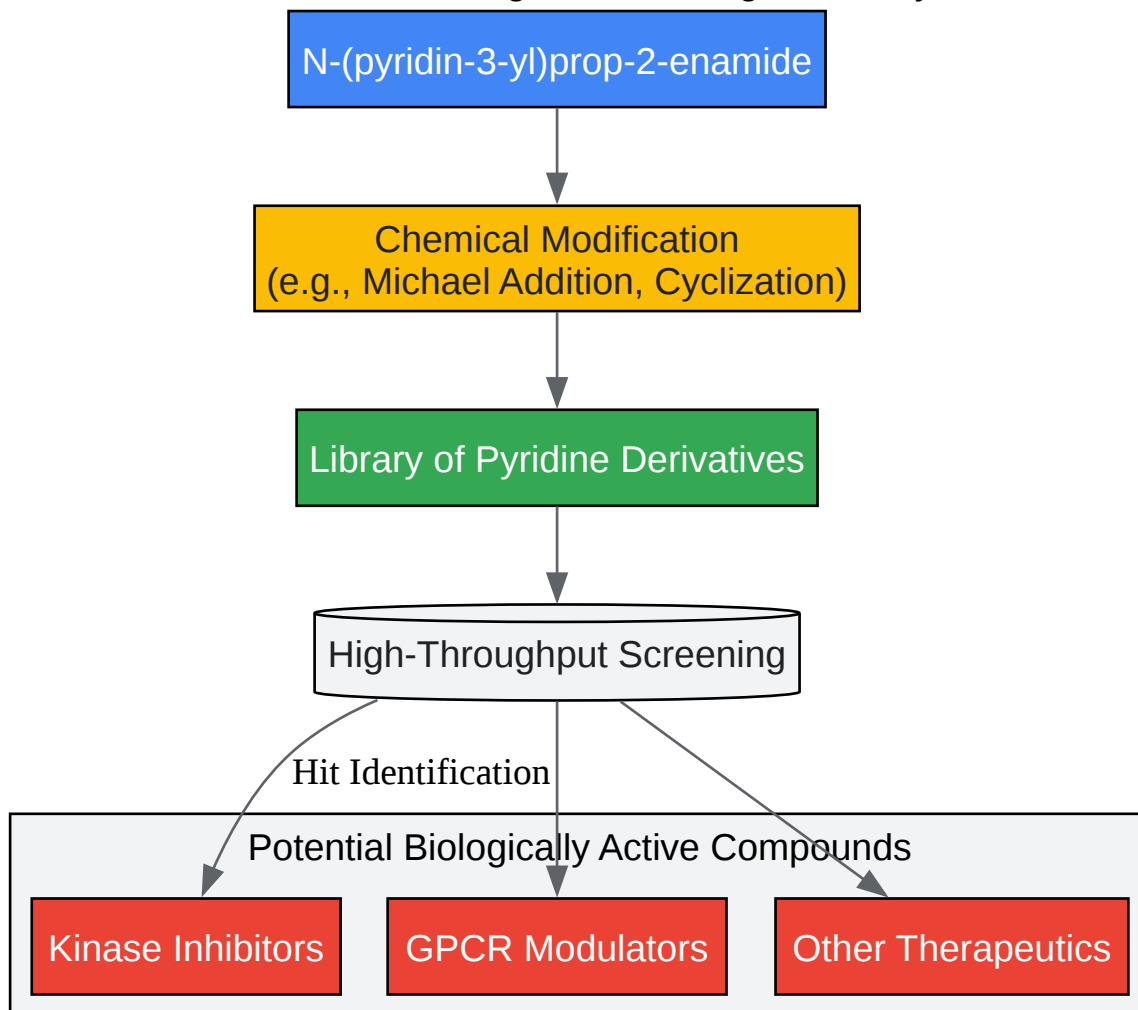
Applications in Drug Development and Medicinal Chemistry

While N-(pyridin-3-yl)prop-2-enamide is primarily a synthetic intermediate, its structural motifs are present in numerous biologically active molecules. The pyridine core is a common feature in many approved drugs, and the acrylamide group is a known covalent warhead that can form irreversible bonds with specific protein residues, such as cysteine.

This compound serves as a key building block for creating libraries of compounds for screening. For example, related pyridine-containing structures are core components of tyrosine kinase inhibitors used in oncology, such as Imatinib and Nilotinib.[6] The synthesis of these complex drugs often involves the coupling of a pyridine-containing fragment with other heterocyclic systems. Furthermore, derivatives of N-pyridinyl amides have been investigated as modulators of various biological targets, including AMPA receptors for cognitive enhancement.

[7]

Role as a Building Block in Drug Discovery



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